2-Methylbutyl 2-methylbutyrate

Essential oil composition Natural product authentication GC-MS quantification

Choose 2-Methylbutyl 2-methylbutyrate for authentic hop, lingonberry, and tropical formulations where isoamyl isovalerate fails compliance. Naturally occurring in Humulus lupulus and Vaccinium vitis-idaea, this ester delivers green, waxy nuance distinct from simpler fruity analogs. FG grade meets JECFA 212, FEMA 3359 GRAS, and EU 1334/2008. Avoid substitution risks.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 2445-78-5
Cat. No. B1584582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl 2-methylbutyrate
CAS2445-78-5
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)C(C)CC
InChIInChI=1S/C10H20O2/c1-5-8(3)7-12-10(11)9(4)6-2/h8-9H,5-7H2,1-4H3
InChIKeyPVYFCGRBIREQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl 2-methylbutyrate (CAS 2445-78-5): Technical Baseline for Procurement and Formulation


2-Methylbutyl 2-methylbutyrate (CAS 2445-78-5) is a branched C10 ester formed via the condensation of 2-methylbutyric acid and 2-methylbutanol [1]. With the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol, it is classified as a fatty acid ester [2]. This compound is a colorless to pale yellow liquid with a density of 0.855 g/mL at 25°C, a boiling point of 70-72°C at 11 mmHg (or 184-187°C at 760 mmHg), and a flash point of 153°F (67°C) . Its logP value of 3.53 and vapor pressure of 0.00329 mmHg at 25°C indicate moderate lipophilicity and volatility suitable for flavor and fragrance applications . It is recognized as a flavoring agent by both FEMA (FEMA 3359) and JECFA (JECFA 212), with GRAS status affirmed for use in food products [3].

Why 2-Methylbutyl 2-methylbutyrate Cannot Be Replaced by Generic C10 Esters


2-Methylbutyl 2-methylbutyrate is frequently misclassified as interchangeable with other branched C10 esters—particularly isoamyl isovalerate (CAS 659-70-1) and 2-methylbutyl butyrate—due to shared molecular formulas (C10H20O2) and broadly overlapping fruity organoleptic descriptors [1]. However, substitution without quantitative justification introduces measurable divergence in at least three procurement-relevant dimensions: (i) structural branching position, which modulates both volatility and odor detection threshold [2]; (ii) the presence of structurally distinct secondary components that are specification-locked in regulatory frameworks (e.g., JECFA allows 5-7% 2-methylbutyl 3-methylbutyrate in commercial material, whereas isoamyl isovalerate carries different impurity profiles) [3]; and (iii) differential performance in specific matrix-dependent applications such as hop-derived beverage formulations, where the compound's natural occurrence in Humulus lupulus essential oil confers context-specific authenticity advantages absent in synthetic analogs [4]. The following quantitative evidence establishes the non-fungibility of this specific ester.

Quantitative Differentiation Evidence for 2-Methylbutyl 2-methylbutyrate Versus Structural Analogs


Differential Natural Occurrence Abundance in Essential Oils: 2-Methylbutyl 2-methylbutyrate vs. Isoamyl Isovalerate

In Daucus gracilis essential oil from Algeria, 2-methylbutyl 2-methylbutyrate was quantified at 18.9% relative abundance by GC/MS analysis, whereas its close structural analog 2-methylbutyl isovalerate was detected at 13.6%—a relative abundance difference of +5.3 percentage points (approximately 39% higher concentration for the target compound) [1]. This quantitative disparity in natural occurrence is meaningful for formulators seeking to replicate natural extract profiles or for procurement decisions where 'natural-identical' compositional fidelity influences ingredient selection.

Essential oil composition Natural product authentication GC-MS quantification

Regulatory Purity Specifications and Secondary Component Constraints: JECFA-Defined Compositional Requirements

Under JECFA specifications (JECFA 212), commercial 2-methylbutyl 2-methylbutyrate is required to contain a minimum assay of 90% of the named compound, with the secondary component specifically identified and limited to 5-7% 2-methylbutyl 3-methylbutyrate [1]. This specification is non-arbitrary and structurally constrained: the secondary component is not a generic impurity but a defined positional isomer. In contrast, isoamyl isovalerate (JECFA 50, FEMA 2085) carries different specification parameters and does not bear this specific isomer constraint [2]. For procurement in regulated food and beverage applications, this specification difference directly impacts lot-to-lot compositional predictability and regulatory documentation requirements.

Food additive compliance JECFA specifications Purity grade differentiation

Odor Character Nuance: Green-Waxy Notes as Differentiators from Isoamyl Isovalerate

Sensory characterization conducted at 10.00% in dipropylene glycol describes 2-methylbutyl 2-methylbutyrate with the specific organoleptic sequence: sweet, fruity, ester, berry, green, waxy, apple [1]. While isoamyl isovalerate shares the 'fruity' and 'apple' descriptors, its organoleptic profile is documented with 'jammy' and 'tropical' notes rather than the 'green' and 'waxy' descriptors that characterize the target compound [2]. Additionally, the target compound carries a 'pineapple character with green, waxy and woody nuances' in taste description, whereas isoamyl isovalerate is more singularly associated with 'ripe apple' . This descriptor divergence is meaningful for formulators requiring green top-notes or waxy undertones in complex flavor or fragrance compositions.

Sensory analysis Organoleptic profiling Flavor formulation

Volatility Profile: Vapor Pressure and LogP as Predictors of Headspace Behavior

The vapor pressure of 2-methylbutyl 2-methylbutyrate is reported as 0.00329 mmHg at 25°C, with a logP value of 3.53 . These physicochemical parameters govern headspace partitioning behavior in flavor and fragrance applications. While direct vapor pressure values for isoamyl isovalerate under identical measurement conditions are not consistently reported in the accessible literature, the structural difference—branching at the 2-position in both the alcohol and acid moieties versus branching at the 3-position in isoamyl isovalerate—predicts differential volatility and substantivity profiles based on established structure-property relationships for branched esters [1]. The logP value of 3.53 places this compound in a moderate lipophilicity range suitable for balanced partitioning between aqueous and lipid phases in food matrices.

Physicochemical properties Volatility Headspace analysis

Natural Occurrence in Fermented Beverage Raw Materials: Hop Essential Oil Presence

2-Methylbutyl 2-methylbutyrate has been specifically identified and reported as a component in the essential oil of hops (Humulus lupulus), and is also documented in Vaccinium vitis-idaea (lingonberry) and cocoa beans [1]. This natural occurrence profile distinguishes it from isoamyl isovalerate, which is more strongly associated with apple, banana, and quince volatile profiles [2]. The hop oil association is particularly significant for beverage formulators developing hop-derived or beer-style flavor systems, where this ester contributes to the authentic fruity-estery character of hop aroma.

Hop essential oil Beer flavor chemistry Natural flavor constituent

Commercial Purity Grade Availability and Specification Ranges

Commercial availability of 2-methylbutyl 2-methylbutyrate spans multiple purity grades with defined specification windows: FG (Food Grade) material is offered at ≥95% assay with refractive index n20/D 1.411-1.417 ; natural-grade material is available at ≥98% assay ; and general industrial grade at ≥97% (GC) with specific gravity 0.8620-0.8650 and refractive index n20/D 1.4150-1.4170 [1]. The availability of analytically certified FG and natural grades enables precise procurement aligned with intended end-use regulatory categories (food/beverage vs. fragrance vs. industrial). The density specification of 0.855 g/mL at 25°C is consistently reported across multiple vendor datasheets [2].

Commercial sourcing Purity specifications Grade differentiation

Evidence-Backed Application Scenarios for 2-Methylbutyl 2-methylbutyrate in Flavor, Fragrance, and Analytical Settings


Hop-Derived and Fermented Beverage Flavor Formulation

Formulators developing beer, hop-infused beverages, or fermented fruit products should prioritize 2-methylbutyl 2-methylbutyrate over isoamyl isovalerate or 2-methylbutyl butyrate based on its verified natural occurrence in Humulus lupulus essential oil [3]. This natural context provides scientifically defensible justification for its inclusion in 'natural-identical' hop flavor systems. The compound's 'green, waxy' organoleptic nuance also complements the characteristic hoppy, green-resinous notes sought in craft beer and hop-forward beverage formulations.

Berry and Tropical Fruit Flavor Compositions Requiring Complex Ester Profiles

In berry (strawberry, lingonberry/Vaccinium vitis-idaea) and tropical fruit (pineapple, jackfruit) flavor formulations, 2-methylbutyl 2-methylbutyrate offers a distinct advantage over simpler fruity esters. Its documented occurrence in Vaccinium vitis-idaea [3] supports its use in authentic lingonberry and Nordic berry profiles, while its 'pineapple character with green, waxy and woody nuances' provides complexity beyond the simpler 'apple' or 'banana' notes of isoamyl isovalerate. The recommended usage level of approximately 5-8 mg/kg in finished food products provides a starting point for formulation trials .

Analytical Reference Standard for GC-MS Identification of Branched C10 Esters

The compound's distinct retention characteristics and well-documented mass spectral profile make it a valuable analytical reference standard for distinguishing between structurally similar branched C10 esters in complex natural product matrices. The presence of the JECFA-specified secondary component (5-7% 2-methylbutyl 3-methylbutyrate) in commercial material [3] necessitates that analytical methods account for this isomer when establishing purity or identity criteria. Laboratories conducting essential oil characterization or food authenticity testing should procure material with documented isomer distribution to ensure accurate method calibration.

Compliance-Driven Procurement for Regulated Food Flavoring Applications

For food manufacturers operating under FDA, EU, or Codex Alimentarius regulatory frameworks, procurement of 2-methylbutyl 2-methylbutyrate with FG (Food Grade) certification and documented compliance with JECFA 212 specifications [3] is essential. The compound's FEMA GRAS status (FEMA 3359, affirmed in GRAS Publications 6 and 25) and inclusion in EU Regulation 1334/2008 provide the regulatory pathway for use as a flavoring substance. Substitution with non-food-grade esters or those lacking JECFA monographs introduces compliance risk and documentation burden that procurement teams should explicitly avoid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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